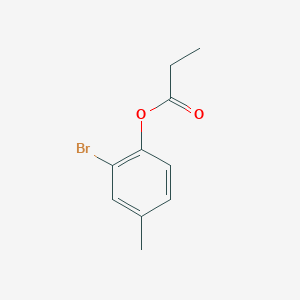

(2-Bromo-4-methyl-phenyl) propanoate

Beschreibung

Contextualization as a Halogenated Ketone Building Block

2-Bromo-1-(4-methylphenyl)propan-1-one is a quintessential example of an α-bromoketone, a class of compounds that serve as highly versatile building blocks in organic synthesis. safrole.comfiveable.me The synthetic utility of this compound stems directly from its difunctional nature, possessing both a ketone carbonyl group and a reactive carbon-bromine bond. safrole.comnih.gov The presence of the electronegative bromine atom on the α-carbon significantly increases the electrophilicity of this position, making it highly susceptible to attack by various nucleophiles. fiveable.me This inherent reactivity allows for a wide range of chemical transformations. fiveable.me

The most common method for its preparation is the direct α-bromination of its precursor, 4'-methylpropiophenone (B145568). safrole.comprepchem.com This reaction is typically achieved using elemental bromine (Br₂) in a suitable solvent such as chloroform (B151607) or acetic acid. prepchem.comlibretexts.org One documented synthesis involves reacting 4'-methylpropiophenone with bromine in chloroform in the presence of a small amount of aluminium chloride. prepchem.com

As a reactive synthon, 2-Bromo-1-(4-methylphenyl)propan-1-one can undergo several key reactions:

Nucleophilic Substitution: The bromine atom can be readily displaced by a wide variety of nucleophiles, a foundational reaction for introducing new functional groups. This is a cornerstone of its role as an intermediate. chemicalbook.com

Dehydrobromination: Treatment with a base can lead to the elimination of hydrogen bromide (HBr), yielding an α,β-unsaturated ketone. libretexts.orglibretexts.org This reaction is a powerful method for constructing conjugated systems. libretexts.org

Favorskii Rearrangement: This reaction involves the transformation of α-halo ketones into carboxylic acid derivatives and is a potential reaction pathway for this compound. safrole.com

Darzen Condensation: The compound may participate in Darzen condensation reactions, which are used to form α,β-epoxy ketones (glycidic esters). safrole.com

Significance in Advanced Organic Synthesis and Materials Science Research

The primary significance of 2-Bromo-1-(4-methylphenyl)propan-1-one lies in its role as a crucial intermediate in multi-step organic syntheses. chemicalbook.comthermofisher.com Its versatile reactivity allows it to serve as a starting point for constructing the carbon skeleton of more complex target molecules. nih.gov Research has shown its application as a precursor in the synthesis of various pharmaceuticals, including analgesics, sedatives, and anticonvulsant drugs. chemicalbook.com For instance, it can be used as a building block for benzodiazepines, a class of drugs with anxiolytic and hypnotic properties. chemicalbook.com A specific and well-documented use is its role as an intermediate in the synthesis of 4-methylmethcathinone (also known as mephedrone). safrole.comchemicalbook.com The synthesis involves an initial α-bromination of 4-methylpropiophenone, followed by a methamination step where the bromine is substituted to form the final product. chemicalbook.com

The application of 2-Bromo-1-(4-methylphenyl)propan-1-one in materials science is less direct and not as widely documented as its role in organic synthesis. While some commercial sources suggest its use as a colorant in plastics and enamels or as a solvent in silicone rubber, detailed research findings in peer-reviewed literature are sparse. safrole.combiosynth.com However, the broader class of α-haloketones is relevant to materials chemistry. They can be used in the synthesis of polymers and for functionalizing polymer surfaces. For example, polymer-supported reagents have been developed for the clean and efficient synthesis of α-bromo ketones, linking this class of compounds to polymer chemistry. rsc.org Furthermore, some related bromoketone compounds are known to be key intermediates in the preparation of UV initiators for polymerization processes.

Table 2: Key Synthetic Reactions Involving 2-Bromo-1-(4-methylphenyl)propan-1-one

| Reaction Type | Description | Significance | Source |

|---|---|---|---|

| α-Bromination (Synthesis) | Bromination of 4'-methylpropiophenone using Br₂ in a solvent like chloroform or acetic acid. | Primary method for preparing the title compound. | safrole.comprepchem.com |

| Nucleophilic Substitution | Displacement of the α-bromine by a nucleophile (e.g., an amine). | Key step for building more complex molecules, such as 4-methylmethcathinone. | chemicalbook.com |

| Dehydrobromination | Elimination of HBr using a base to form an α,β-unsaturated ketone. | Creates valuable conjugated systems for further synthesis. | libretexts.orglibretexts.org |

| Favorskii Rearrangement | A potential base-induced rearrangement to form carboxylic acid derivatives. | A classic named reaction for α-haloketones to create rearranged carbon skeletons. | safrole.com |

Mentioned Compounds

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-bromo-4-methylphenyl) propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-3-10(12)13-9-5-4-7(2)6-8(9)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPRTIJMLABJHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Bromo 1 4 Methylphenyl Propan 1 One

Direct Bromination Approaches

Direct α-bromination of 4'-methylpropiophenone (B145568) stands as the most straightforward and commonly employed method for synthesizing 2-bromo-1-(4-methylphenyl)propan-1-one. safrole.com This reaction involves the selective introduction of a bromine atom at the carbon atom adjacent to the carbonyl group. The process can be achieved using various brominating agents and reaction conditions.

Bromine (Br₂) Mediated α-Bromination of Propiophenone (B1677668) Precursors

The use of molecular bromine (Br₂) is a classic and effective method for the α-bromination of 4'-methylpropiophenone. guidechem.comprepchem.com The reaction is typically acid-promoted, where the acid catalyzes the formation of the enol tautomer of the ketone. mdpi.com This enol form then acts as a nucleophile, attacking the electrophilic bromine.

In one documented procedure, 4'-methylpropiophenone is dissolved in chloroform (B151607) in the presence of a small quantity of finely ground aluminum chloride, which acts as a Lewis acid catalyst. prepchem.com A solution of bromine in chloroform is then added dropwise while the reaction is cooled with an ice bath. prepchem.com The mixture is typically left to react overnight at room temperature to ensure completion. prepchem.com

Another common approach involves using glacial acetic acid as the solvent. guidechem.comchemicalbook.com In this method, 4'-methylpropiophenone is reacted with what is often an excess of bromine at room temperature for about an hour. guidechem.comchemicalbook.com Following the reaction, the mixture is poured into ice-cold water, and the product, 2-bromo-4-methylpropiophenone, is extracted using a solvent like dichloromethane. guidechem.comchemicalbook.com A variation of this method involves the in situ generation of bromine by reacting hydrobromic acid (HBr) with hydrogen peroxide (H₂O₂), which can be a safer alternative for large-scale production. bbgate.com

Table 1: Comparison of Br₂-Mediated Bromination Methods

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Material | 4'-methylpropiophenone | 4'-methylpropiophenone |

| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |

| Catalyst/Solvent | Aluminum chloride / Chloroform | Glacial Acetic Acid |

| Temperature | Ice bath cooling, then ambient | 25 °C |

| Workup | Filtration and evaporation | Extraction with dichloromethane |

| Reference | prepchem.com | guidechem.comchemicalbook.com |

N-Bromosuccinimide (NBS) Mediated α-Bromination Strategies

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for α-bromination of carbonyl compounds. wikipedia.orgnih.gov It serves as a convenient and safer source of electrophilic bromine compared to liquid Br₂. nih.govorganic-chemistry.org NBS can brominate carbonyl derivatives through either a radical pathway or under acid-catalysis. wikipedia.org For ketones, the reaction often proceeds via the enolate or enol form, making it a high-yielding method with fewer side products. wikipedia.org

The standard conditions for using NBS for benzylic bromination, which is structurally analogous to α-ketone bromination, involve refluxing a solution of the substrate and NBS in a non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as AIBN or benzoyl peroxide. wikipedia.orgcommonorganicchemistry.com For α-bromination of ketones specifically, acid catalysis is a common strategy. wikipedia.org Electron-rich aromatic compounds can also be brominated using NBS, often with high selectivity. wikipedia.org The use of NBS in conjunction with a catalyst can provide an effective route to 2-bromo-1-(4-methylphenyl)propan-1-one.

Optimization of Reaction Conditions (e.g., Temperature, Solvent Systems, Catalytic Additives)

Optimizing reaction conditions is crucial for maximizing yield and selectivity while minimizing side reactions, such as dibromination or aromatic ring bromination. mdpi.comsci-int.com

Temperature: Temperature control is critical. For instance, in the Br₂/chloroform method, initial cooling in an ice bath is employed to manage the exothermic reaction before allowing it to proceed at ambient temperature. prepchem.com In another procedure, maintaining the reaction temperature below 65 °C is essential when using HBr/H₂O₂ to prevent unwanted side reactions. bbgate.com

Solvent Systems: The choice of solvent can significantly influence the reaction. Chloroform, glacial acetic acid, and carbon tetrachloride are commonly used. guidechem.comprepchem.comwikipedia.org Dichloromethane is often used for extraction during the workup phase. guidechem.com Some modern approaches have explored solvent-free conditions, for example, using grinding and microwave irradiation to drive the reaction. mdpi.com

Catalytic Additives: Both Lewis and Brønsted acids are used to catalyze the bromination. Aluminum chloride (AlCl₃) is a common Lewis acid catalyst. prepchem.com A detailed study on α-bromination demonstrated that sulfuric acid (H₂SO₄) can be a highly efficient and regioselective catalyst for methylarylketones. sci-int.com The study found that the selectivity for mono- or di-brominated products could be controlled by the equivalents of H₂SO₄ used. sci-int.com Basic alumina (B75360) has also been used as a solid support in microwave-mediated reactions. mdpi.com

Multi-Step Synthetic Pathways

Beyond direct bromination, multi-step syntheses offer alternative routes to 2-bromo-1-(4-methylphenyl)propan-1-one, often starting from more basic precursors.

Strategic Application of Friedel-Crafts Acylation Followed by Bromination

A robust two-step pathway involves the Friedel-Crafts acylation of an aromatic ring followed by the α-bromination of the resulting ketone. organic-chemistry.org This electrophilic aromatic substitution reaction is a fundamental method for forming aryl ketones. sigmaaldrich.comnih.gov

The synthesis begins with the Friedel-Crafts acylation of toluene (B28343) with propionyl chloride or propionic anhydride. organic-chemistry.orgsigmaaldrich.com This reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃). sigmaaldrich.com The acylium ion, formed from the reaction between the acyl chloride and AlCl₃, acts as the electrophile, attacking the electron-rich toluene ring. youtube.com Due to the directing effect of the methyl group on toluene, the acylation occurs predominantly at the para-position, yielding 4'-methylpropiophenone. youtube.com

Once the 4'-methylpropiophenone intermediate is synthesized and purified, it is then subjected to α-bromination using one of the direct methods described in section 2.1 to yield the final product, 2-bromo-1-(4-methylphenyl)propan-1-one. safrole.com

Scheme 1: Friedel-Crafts Acylation Followed by Bromination

Step 1: Friedel-Crafts Acylation Toluene + Propionyl Chloride --(AlCl₃)--> 4'-Methylpropiophenone

Step 2: α-Bromination 4'-Methylpropiophenone + Brominating Agent (e.g., Br₂) --> 2-Bromo-1-(4-methylphenyl)propan-1-one

Exploration of Alternative Synthetic Precursors and Intermediate Derivatization

Research into alternative synthetic routes provides additional flexibility. One such method involves starting from p-tolunitrile. prepchem.com In this pathway, a Grignard reagent is first prepared from 2-bromopropane (B125204) and magnesium. prepchem.com This organometallic reagent then reacts with p-tolunitrile. Subsequent hydrolysis of the intermediate ketimine with dilute sulfuric acid yields the ketone, 1-(4-methylphenyl)-2-methyl-1-propanone, a structural isomer of the target precursor. prepchem.com While this specific example leads to an isomer, the principle of using nitriles and Grignard reagents represents an alternative strategy for constructing the carbon skeleton of propiophenones.

Another innovative one-pot strategy involves the synthesis of α-bromoketones directly from secondary alcohols. rsc.org This method utilizes ammonium (B1175870) bromide and Oxone® for the oxidative bromination of a secondary alcohol precursor, such as 1-(p-tolyl)propan-1-ol, to directly form the corresponding α-bromoketone. This approach avoids the isolation of the intermediate ketone, potentially streamlining the synthesis process.

Industrial Scale Production Considerations and Continuous Flow Reactor Applications

The transition from laboratory-scale synthesis to industrial production of precursors for (2-Bromo-4-methyl-phenyl) propanoate necessitates a shift towards more efficient, safer, and cost-effective processes. Traditional batch synthesis methods, while suitable for lab-scale, often present challenges for large-scale manufacturing. For instance, processes involving highly flammable reagents like sodium hydride or expensive solvents such as tetrahydrofuran (B95107) are considered industrially hazardous and not economically viable for commercial production. google.comgoogle.com Furthermore, highly exothermic reactions can be difficult to control in large batch reactors, posing safety risks and potentially leading to reduced product selectivity. google.com

Continuous flow chemistry offers a compelling solution to many of these challenges. The use of continuous flow reactors, such as microreactors or packed-bed reactors, provides significant advantages for key reaction steps like bromination. nih.govgoogle.com A patented method for the continuous bromination of p-cresol (B1678582) to produce 2-bromo-4-methylphenol (B149215), a direct precursor to the target ester, illustrates the industrial applicability of this technology. google.com In this process, solutions of p-cresol and bromine are diluted in a suitable solvent (e.g., ethylene (B1197577) dichloride, chloroform) and mixed within a pipeline reactor. google.com This method allows for precise control over reaction parameters such as temperature, residence time, and stoichiometry, which is crucial for minimizing the formation of by-products like 2,6-dibromo-4-methylphenol. google.com The improved heat transfer in flow reactors effectively manages the exothermic nature of the bromination, enhancing safety and selectivity, with reported yields for 2-bromo-4-methylphenol reaching up to 97.3%. google.com

The benefits of continuous flow processes extend to other synthetic intermediates as well. Industrial production of related ketones may involve continuous flow systems to ensure high yield and purity through automated and precisely controlled reaction conditions. This approach aligns with the broader trend in the pharmaceutical and fine chemical industries to adopt flow chemistry for safer, more consistent, and scalable manufacturing operations. nih.govresearchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Bromination for 2-bromo-4-methylphenol Synthesis

| Feature | Batch Process | Continuous Flow Process |

|---|---|---|

| Control | Difficult to control temperature and mixing, especially on a large scale. | Precise control over temperature, pressure, and mixing. google.com |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. google.com | Enhanced safety due to small reaction volumes and superior heat exchange. google.com |

| Selectivity | Prone to side reactions, leading to lower selectivity (approx. 95%). google.com | Higher selectivity, minimizing by-products like 2,6-dibromo-4-methylphenol. google.com |

| Scalability | Scaling up can be complex and non-linear. | Easily scalable by extending operational time or using parallel reactors. nih.gov |

| Efficiency | Can be less efficient due to longer reaction times and downtime between batches. | Higher throughput and efficiency through continuous operation. researchgate.net |

Advanced Purification Methodologies for Research-Grade Purity (e.g., Recrystallization, Preparative Chromatography, Distillation)

Achieving research-grade purity for this compound and its precursors requires the application of advanced purification techniques to remove isomers, unreacted starting materials, and by-products. The choice of method depends on the physical properties of the compound and the nature of the impurities.

Recrystallization is a powerful and commonly employed technique for purifying solid compounds. For related brominated propionic acids, recrystallization from solvents like dichloroethane or isopropyl ether has proven effective. google.com The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solvent. This method has been shown to significantly increase purity, achieving levels of 99.1% to 99.5% for 2-[(4-bromomethyl)phenyl]propionic acid. google.com

Distillation is the preferred method for purifying liquid compounds, such as the precursor 2-bromo-4-methylphenol. Following a continuous bromination synthesis, the crude product can be purified by simple or fractional distillation under reduced pressure to separate it from the solvent, unreacted p-cresol, and any high-boiling point by-products. google.com This technique has successfully produced 2-bromo-4-methylphenol with a purity of 99.8%. google.com

Preparative Chromatography , including column chromatography, is a versatile technique used when distillation or recrystallization are ineffective, particularly for separating compounds with very similar physical properties. While specific applications for the title compound are not detailed, this method is standard for purifying reaction intermediates in organic synthesis. rsc.org For instance, the purification of related fluorenone precursors is achieved using column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) eluent system. rsc.org For analytical purposes, High-Performance Liquid Chromatography (HPLC) is used to confirm the purity of the final product, often employing a C18 column. google.com

Table 2: Purity of Related Compounds Achieved by Different Purification Methods

| Compound | Purification Method | Solvent/Mobile Phase | Reported Purity |

|---|---|---|---|

| 2-[(4-bromomethyl)phenyl]propionic acid | Recrystallization | Dichloroethane | 99.1% google.com |

| 2-[(4-bromomethyl)phenyl]propionic acid | Recrystallization | Isopropyl ether | 99.5% google.com |

| 2-bromo-4-methylphenol | Distillation | Not Applicable | 99.8% google.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Bromo-1-(4-methylphenyl)propan-1-one |

| 2-bromo-4-methylphenol |

| 2-bromo-p-cresol |

| 2-Bromo-4'-methylpropiophenone |

| 2-Bromophenyl)methanols |

| 2-[(4-bromomethyl) phenyl] propionic acid |

| 2-(4-bromophenyl)-2-methylpropanoic acid |

| 2,6-dibromo-4-methylphenol |

| 4-methyl-phenyl) propanoate |

| Bromine |

| Dichloroethane |

| Ethylene dichloride |

| Ethyl acetate |

| Hexane |

| Isopropyl ether |

| Methyl 2-(4-bromophenyl)-2-methylpropanoate |

| p-cresol |

| Sodium hydride |

Reaction Mechanisms and Mechanistic Inorganic/organic Reactivity of 2 Bromo 1 4 Methylphenyl Propan 1 One

Electrophilic Reactivity Governed by the α-Bromine Atom

The presence of the bromine atom at the α-position to the carbonyl group renders the α-carbon electrophilic. This electrophilicity is a consequence of the inductive effect of the bromine atom, which withdraws electron density from the α-carbon. The carbonyl group further enhances this effect. This inherent electrophilicity allows the compound to react with various nucleophiles.

The rate of halogenation of ketones is often independent of the halogen concentration, suggesting the formation of an enol intermediate is the rate-determining step. libretexts.orgopenstax.org Acid-catalyzed halogenation proceeds through the formation of an enol, which then reacts with the halogen. libretexts.orgopenstax.orglibretexts.org The reactivity of halogens generally follows the order Cl₂ > Br₂ > I₂. fiveable.me

Nucleophilic Substitution Reactions at the α-Carbon

The electrophilic α-carbon is susceptible to attack by nucleophiles, leading to substitution of the bromine atom. These reactions are fundamental to the synthetic utility of 2-bromo-1-(4-methylphenyl)propan-1-one.

Amination Reactions (e.g., for Cathinone (B1664624) Backbone Synthesis)

A significant application of the nucleophilic substitution reactivity of α-bromo ketones is in the synthesis of cathinone derivatives. nih.govnih.gov Cathinones are β-keto-phenethylamines, and their synthesis often involves the reaction of an α-bromo ketone with a primary or secondary amine. nih.govacs.org This reaction proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic α-carbon, displacing the bromide ion. basicmedicalkey.comcsbsju.edu

The general structure of synthetic cathinones consists of a β-keto phenethylamine (B48288) core. nih.gov Modifications to the aromatic ring, the alkyl chain at the α-carbon, and the nitrogen atom have led to a wide array of derivatives. nih.gov The reaction of 2-bromo-1-(4-methylphenyl)propan-1-one with an appropriate amine would yield a cathinone derivative with a tolyl group.

The reaction between α-bromo ketones and primary amines can sometimes lead to the formation of α-hydroxyimines, depending on the reaction conditions and the structure of the reactants. acs.org

Reactions with Heteroatom Nucleophiles (e.g., Oxygen, Sulfur, Nitrogen-based Species)

Beyond amination, 2-bromo-1-(4-methylphenyl)propan-1-one can react with a variety of other heteroatom nucleophiles. These reactions further illustrate the versatility of this compound as a synthetic building block.

| Nucleophile Type | Example Nucleophile | Product Type |

| Oxygen | Alkoxides (e.g., methoxide) | α-Alkoxy ketones |

| Sulfur | Thiols, Thioacids | α-Thio ketones, Thioesters researchgate.net |

| Nitrogen | Amines, Azides | α-Amino ketones, α-Azido ketones |

This table provides examples of heteroatom nucleophiles and the corresponding products formed upon reaction with α-bromo ketones.

The reaction with oxygen-based nucleophiles, such as alkoxides, results in the formation of α-alkoxy ketones. Sulfur nucleophiles, like thiols, yield α-thio ketones. The use of thioacids can lead to the formation of thioester derivatives. researchgate.net Other nitrogen-based nucleophiles, besides amines, can also be employed.

Reduction Chemistry of the Carbonyl Group and Stereo-/Diastereoselectivity

The carbonyl group of 2-bromo-1-(4-methylphenyl)propan-1-one can be reduced to a hydroxyl group using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. This reduction leads to the formation of a bromohydrin. The presence of two adjacent stereocenters (the carbon bearing the hydroxyl group and the carbon bearing the bromine atom) in the product means that diastereomers can be formed.

The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the reaction conditions. Reductive dehalogenation of α-halo ketones can also occur, leading to the formation of the parent ketone. wikipedia.org This process can proceed through one-electron or two-electron reduction mechanisms, often involving the formation of a metal enolate intermediate. wikipedia.org

Oxidation Pathways and Functional Group Transformations

The oxidation of α-bromo ketones can lead to different products depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can potentially cleave the molecule or oxidize other parts of the molecule, such as the methyl group on the phenyl ring.

A common transformation of α-bromo ketones is their conversion to α,β-unsaturated ketones through dehydrobromination. libretexts.orgopenstax.orglibretexts.org This elimination reaction is typically carried out by treatment with a base, such as pyridine (B92270). libretexts.orglibretexts.org The reaction proceeds via an E2 elimination mechanism. libretexts.orglibretexts.org

The haloform reaction is another oxidative pathway for methyl ketones under basic conditions, where the methyl group is converted into a haloform (e.g., bromoform) and the remaining part of the molecule forms a carboxylate. youtube.comopenochem.org

Rearrangement Reactions and their Mechanistic Elucidation (e.g., α-Halo Ketone Rearrangements)

α-Halo ketones, such as 2-bromo-1-(4-methylphenyl)propan-1-one, are known to undergo rearrangement reactions, most notably the Favorskii rearrangement. wikipedia.orgadichemistry.com This reaction occurs in the presence of a base and leads to the formation of carboxylic acid derivatives. wikipedia.orgadichemistry.com For cyclic α-halo ketones, this rearrangement results in a ring contraction. wikipedia.orgadichemistry.comvaia.com

The mechanism of the Favorskii rearrangement is thought to involve the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgadichemistry.com The base abstracts an α'-proton (a proton on the carbon on the other side of the carbonyl group from the halogen) to form an enolate, which then undergoes intramolecular nucleophilic attack to displace the halide and form the cyclopropanone. adichemistry.com The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone, leading to the opening of the three-membered ring to form a more stable carbanion, which is then protonated. adichemistry.com

In cases where an enolate cannot be formed (i.e., no α'-hydrogens), the reaction may proceed through a different mechanism, sometimes referred to as a quasi-Favorskii or pseudo-Favorskii rearrangement. wikipedia.orgadichemistry.com

Catalytic Applications in C-C and C-X Bond Formation

The presence of a bromine atom on the aromatic ring makes 2-bromo-1-(4-methylphenyl)propan-1-one a suitable substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for constructing complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. While specific studies on the Suzuki-Miyaura coupling of 2-bromo-1-(4-methylphenyl)propan-1-one are not extensively documented in the reviewed literature, the reactivity of similar bromo-aryl compounds provides a strong indication of its potential. For instance, the Suzuki-Miyaura cross-coupling of various brominated aromatic compounds, including those with ester functionalities, has been successfully demonstrated. A study on 2-bromo-4-chlorophenyl-2-bromobutanoate showed that selective arylation at the bromo-substituted carbon is achievable using a palladium catalyst.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide, catalyzed by a palladium complex. This method has become a staple for the synthesis of anilines and their derivatives. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope and efficiency of this reaction. Although direct experimental data for the Buchwald-Hartwig amination of 2-bromo-1-(4-methylphenyl)propan-1-one is scarce in the provided results, the general principles are well-established for a wide range of aryl bromides. The reaction of a bromo-substituted pyridine with a diamine in the presence of a palladium catalyst and a phosphine ligand, for example, proceeds to give the aminated product in good yield. prepchem.com

The catalytic cycle for the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

| Reaction | Catalyst System | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Pd(0) catalyst, Base | Organoboron reagent, Aryl halide | C-C |

| Buchwald-Hartwig | Pd(0) catalyst, Ligand, Base | Amine, Aryl halide | C-N |

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are profoundly influenced by both steric and electronic factors of the substrates and ligands.

Electronic Effects: The electronic nature of the substituents on the aryl halide plays a critical role. Electron-withdrawing groups on the aromatic ring generally accelerate the rate-determining oxidative addition step, making the aryl halide more reactive. Conversely, electron-donating groups can slow down this step. In the case of 2-bromo-1-(4-methylphenyl)propan-1-one, the para-methyl group is weakly electron-donating, which might slightly decrease its reactivity compared to an unsubstituted bromophenyl derivative. The propiophenone (B1677668) group itself has a deactivating effect on the ring through its carbonyl moiety.

Steric Effects: Steric hindrance around the reaction center can significantly impact the reaction rate and yield. The bromine atom in the ortho position to the propionyl group in 2-bromo-1-(4-methylphenyl)propan-1-one introduces steric bulk. This can hinder the approach of the bulky palladium catalyst to the C-Br bond for oxidative addition. The choice of phosphine ligand is crucial in overcoming such steric challenges. Bulky and electron-rich ligands, often referred to as "Buchwald ligands," are known to be effective for coupling sterically hindered substrates. These ligands promote the formation of the active monoligated Pd(0) species and facilitate both the oxidative addition and reductive elimination steps. The steric and electronic properties of these ligands are finely tunable to optimize the reaction for specific substrates. nih.gov

Radical Reactions and Photochemical Transformations

Beyond transition metal catalysis, the C-Br bond in 2-bromo-1-(4-methylphenyl)propan-1-one can also be cleaved to generate aryl radicals, which can then participate in various transformations.

Aryl radicals are highly reactive intermediates that can be generated from aryl halides through various methods, including the use of radical initiators or through photochemical processes. google.com These radicals can undergo a variety of reactions, such as addition to double bonds or hydrogen atom abstraction.

Photochemical transformations offer an alternative pathway for the reaction of bromo-aryl compounds. Irradiation with light can promote the homolytic cleavage of the C-Br bond, leading to the formation of an aryl radical. These photochemically generated radicals can then engage in subsequent reactions. For instance, photochemical-promoted cross-coupling reactions of aryl bromides with alkyl boronate esters have been developed, often utilizing a dual catalytic system involving a photoredox catalyst and a nickel catalyst. chemicalbook.com Such methods can offer milder reaction conditions compared to traditional thermal methods.

Another avenue of reactivity involves photoinduced transformations using reagents like Hantzsch esters. Under photoirradiation, Hantzsch esters can act as single-electron donors to reduce α-bromo ketones, leading to debromination. While this has been demonstrated for α-bromo ketones, the principles could potentially be extended to the C-Br bond of the aryl ring under suitable conditions.

The specific radical and photochemical reactivity of 2-bromo-1-(4-methylphenyl)propan-1-one would depend on the reaction conditions, including the wavelength of light used, the presence of photosensitizers or radical initiators, and the nature of the other reactants.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy serves as the cornerstone for the structural determination of (2-Bromo-4-methyl-phenyl) propanoate, providing detailed information about the hydrogen and carbon skeletons of the molecule.

¹H NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the substituted phenyl ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the bromine atom, the methyl group, and the propanoate ester linkage. The aliphatic region would contain signals from the propanoate moiety.

Based on established substituent effects in similar aromatic esters, the following proton assignments can be predicted:

Aromatic Protons: The proton ortho to the bromine and meta to the ester group is expected to be the most deshielded. The proton meta to the bromine and ortho to the methyl group would be the most shielded.

Propanoate Protons: The methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl group will appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl (-CH₃) protons of the propanoate group will appear as a triplet.

Methyl Protons: The methyl group attached to the phenyl ring will appear as a singlet in the aromatic methyl region.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H (ortho to -Br) | 7.4 - 7.6 | d (doublet) | ~2.0 |

| Aromatic H (meta to -Br, -OOCR) | 7.1 - 7.3 | dd (doublet of doublets) | ~8.0, ~2.0 |

| Aromatic H (ortho to -CH₃) | 6.9 - 7.1 | d (doublet) | ~8.0 |

| Propanoate -CH₂- | 2.6 - 2.8 | q (quartet) | ~7.5 |

| Aromatic -CH₃ | 2.3 - 2.4 | s (singlet) | N/A |

| Propanoate -CH₃ | 1.2 - 1.4 | t (triplet) | ~7.5 |

¹³C NMR Spectral Analysis and Carbon Skeletal Elucidation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Carbonyl Carbon: The ester carbonyl carbon is typically found in the highly deshielded region of the spectrum (170-180 ppm).

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atom bonded to the oxygen of the ester (C-O) and the carbon bonded to the bromine (C-Br) will have their chemical shifts significantly influenced by these electronegative atoms. The positions of the other aromatic carbons are determined by the combined electronic effects of all substituents.

Aliphatic Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the propanoate group, along with the methyl carbon on the phenyl ring, will appear in the more shielded, aliphatic region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 171 - 174 |

| Aromatic C-O | 148 - 151 |

| Aromatic C-CH₃ | 135 - 138 |

| Aromatic C-H | 132 - 134 |

| Aromatic C-H | 127 - 129 |

| Aromatic C-H | 123 - 125 |

| Aromatic C-Br | 115 - 118 |

| Propanoate -CH₂- | 27 - 30 |

| Aromatic -CH₃ | 20 - 22 |

| Propanoate -CH₃ | 8 - 10 |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unambiguously confirm the structural assignments derived from 1D NMR, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling relationship between the methylene quartet and the methyl triplet of the propanoate side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, allowing for the unequivocal assignment of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) couplings between protons and carbons. For instance, it would show correlations from the propanoate's methylene protons to the ester carbonyl carbon and to the aromatic carbon attached to the ester oxygen (C-O), confirming the connectivity of the ester group to the phenyl ring.

For analysis in the solid phase, Solid-State NMR (ssNMR) could provide insights into the compound's crystalline packing, polymorphism, and conformational details that may differ from the solution state.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns under ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) Studies

In a GC-MS analysis, the compound is first separated from any impurities on a gas chromatography column, providing a retention time that is characteristic of the compound under the specific analytical conditions. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum would display a molecular ion peak ([M]⁺), which corresponds to the intact molecule. A key feature would be the characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern provides structural clues. For this compound, the most likely fragmentation pathways involve the cleavage of the ester bond:

Loss of the propionyloxy radical: Cleavage can lead to the formation of a 2-bromo-4-methylphenyl cation.

Formation of the propionyl cation: A prominent peak at m/z 57, corresponding to [CH₃CH₂CO]⁺, is expected from the cleavage of the ester C-O bond.

Formation of the 2-bromo-4-methylphenoxyl cation: Cleavage can also result in the formation of the [Br(CH₃)C₆H₃O]⁺ ion at m/z 185 and 187.

McLafferty Rearrangement: A potential rearrangement could lead to the loss of propanoic acid, although this is often less favored in aromatic esters compared to alpha-cleavage.

Analysis of substituted 3-phenylpropenoates has shown that fragmentation can proceed via the formation of a benzopyrylium intermediate, a pathway that could potentially be observed in related ester compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides an extremely accurate measurement of a compound's mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion. For this compound, HRMS would confirm the elemental composition as C₁₀H₁₁BrO₂, distinguishing it from any other potential compounds with the same nominal mass but a different atomic composition.

Calculated Exact Masses for the Molecular Ion of this compound

| Isotopic Formula | Calculated Monoisotopic Mass (Da) |

| C₁₀H₁₁⁷⁹BrO₂ | 241.99424 |

| C₁₀H₁₁⁸¹BrO₂ | 243.99219 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy is a critical tool for identifying functional groups and probing the molecular structure of a compound. For this compound, both Infrared (IR) and Raman spectroscopy provide complementary information about its vibrational modes.

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups. The analysis of these bands allows for the confirmation of the molecular structure of this compound.

The key functional groups in this molecule are the ester group, the substituted aromatic ring, the carbon-bromine bond, and the methyl group. Each of these moieties exhibits characteristic vibrations.

Ester Group Vibrations: The most prominent feature of the ester is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong, sharp band in the range of 1735-1750 cm⁻¹. nih.govnih.gov Another significant ester vibration is the C-O stretching, which typically results in two distinct bands: an asymmetric C-C(=O)-O stretch between 1250-1235 cm⁻¹ and a symmetric O-C-C stretch between 1100-1000 cm⁻¹. nih.govresearchgate.net

Aromatic Ring Vibrations: The phenyl ring will produce several characteristic bands. C-H stretching vibrations on the aromatic ring are typically observed above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern on the ring, are expected in the 900-690 cm⁻¹ range.

Alkyl Group Vibrations: The methyl (CH₃) and methylene (CH₂) groups of the propanoate chain give rise to C-H stretching vibrations in the 2800-3000 cm⁻¹ range. nih.gov C-H bending (deformation) vibrations for the methyl group are expected around 1470-1370 cm⁻¹. nih.gov

Carbon-Bromine Vibration: The C-Br stretching vibration is typically found in the lower frequency "fingerprint" region of the spectrum, generally between 750 and 550 cm⁻¹. nih.gov

An interactive table summarizing the expected FTIR absorption bands for this compound is provided below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Ester | C-C(=O)-O Asymmetric Stretch | 1235 - 1250 | Strong |

| Ester | O-C-C Symmetric Stretch | 1000 - 1100 | Medium |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium-Weak (multiple bands) |

| Aromatic | C-H Out-of-plane Bend | 690 - 900 | Strong-Medium |

| Alkyl (Propanoate) | C-H Stretch | 2850 - 2980 | Medium |

| Methyl (from p-Cresol) | C-H Stretch | 2850 - 2980 | Medium |

| Alkyl/Methyl | C-H Bend | 1370 - 1470 | Medium |

| Haloalkane | C-Br Stretch | 550 - 750 | Strong-Medium |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.

For this compound, Raman spectroscopy would be particularly useful for observing symmetric vibrations and those involving non-polar bonds.

Aromatic Ring Modes: The symmetric "ring breathing" vibration of the benzene (B151609) ring, often seen near 1000 cm⁻¹, is typically a strong and sharp band in the Raman spectrum. Other aromatic C=C stretching modes are also readily observed.

C-Br Vibration: The C-Br stretching vibration is also Raman active and would be expected in the low-frequency region, complementing the FTIR data.

Skeletal Vibrations: Complex skeletal deformations of the entire molecule at low frequencies (< 400 cm⁻¹) are often more clearly resolved in Raman spectra than in FTIR.

The combination of FTIR and Raman spectra provides a more complete vibrational profile of the molecule, allowing for a confident structural assignment.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal the molecule's conformation, bond lengths, bond angles, and how molecules pack together in the crystal lattice.

Assuming a suitable single crystal of this compound can be grown, X-ray diffraction analysis would begin by determining the fundamental properties of its crystal lattice.

Crystal System: Organic molecules of this type often crystallize in one of the lower-symmetry crystal systems, such as monoclinic or orthorhombic.

Space Group: The space group describes the symmetry elements within the unit cell. For chiral molecules or those crystallizing in a chiral environment, the space group will be non-centrosymmetric (e.g., P2₁2₁2₁). For achiral molecules like this one, common space groups include P2₁/c (monoclinic) or Pbca (orthorhombic).

Unit Cell Parameters: These parameters define the dimensions (lengths a, b, c) and angles (α, β, γ) of the unit cell, the smallest repeating unit of the crystal.

A representative table of crystallographic data for a related brominated ester, 4-Nitrophenyl 2-bromo-2-methylpropanoate, is shown below to illustrate the type of information obtained.

| Parameter | Example Value (4-Nitrophenyl 2-bromo-2-methylpropanoate) |

| Chemical Formula | C₁₀H₁₀BrNO₄ |

| Crystal System | Orthorhombic |

| Space Group | Pbcn |

| a (Å) | 11.4128 |

| b (Å) | 14.450 |

| c (Å) | 14.539 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 2397.7 |

| Z (molecules/unit cell) | 8 |

The packing of this compound molecules in the crystal is directed by a variety of non-covalent intermolecular interactions. These interactions are crucial for the stability of the crystal lattice.

C-H···O Hydrogen Bonding: Weak hydrogen bonds are expected to form between the hydrogen atoms of the methyl or phenyl groups and the highly electronegative oxygen atoms of the ester's carbonyl group. These interactions often link molecules into chains or dimers.

Halogen Bonding: The bromine atom, with its electropositive region known as a σ-hole, can act as a halogen bond donor, interacting with nucleophilic atoms like the carbonyl oxygen of a neighboring molecule (Br···O). These interactions are highly directional and play a significant role in crystal engineering.

van der Waals Forces: These ubiquitous, non-specific interactions also contribute significantly to the cohesion of the molecules in the crystal.

In X-ray crystallography, disorder occurs when a molecule or a part of it occupies more than one position or orientation within the crystal lattice. For this compound, the flexible propanoate group could potentially exhibit conformational disorder.

Conformational Disorder: The ethyl portion of the propanoate chain can rotate around the C-C and C-O single bonds, leading to multiple, slightly different conformations that may co-exist in the crystal.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust balance between accuracy and computational cost. It is widely used to investigate the electronic and geometric properties of molecules. By modeling the electron density, DFT can predict a range of molecular attributes with high precision. conicet.gov.ar

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates key parameters such as bond lengths, bond angles, and dihedral (torsion) angles. For a molecule like (2-Bromo-4-methyl-phenyl) propanoate, which has several rotatable single bonds, exploring the conformational landscape is crucial to identify the most stable conformer(s).

For this compound, one would expect the geometry optimization to reveal the preferred orientation of the propanoate group relative to the substituted phenyl ring, governed by steric hindrance from the ortho-bromo substituent and the electronic interactions between the ester group and the aromatic system.

Table 1: Example of Optimized Geometric Parameters for a Related Compound This table presents crystal structure data for 3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, illustrating typical geometric parameters determined in such studies. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.680 (2) |

| b (Å) | 11.654 (2) |

| c (Å) | 10.834 (2) |

| β (°) ** | 93.07 (2) |

| V (ų) ** | 1472.6 (4) |

| Dihedral Angle (Phenyl Ring A to Prop-en-one B) | 8.76 (16)° |

| Dihedral Angle (Phenyl Ring C to Prop-en-one B) | 3.30 (13)° |

| Dihedral Angle (Phenyl Ring A to Phenyl Ring C) | 10.37 (12)° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large energy gap indicates high kinetic stability and low chemical reactivity. researchgate.net These energies and the resulting gap are routinely calculated using DFT methods. nih.gov

In a study on a series of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, DFT calculations were used to determine their FMO energies. mdpi.com The analysis revealed that substituents on the phenyl ring significantly influenced the HOMO-LUMO gap, thereby altering the reactivity of the compounds. For instance, the derivative with the smallest band gap (4.27 eV) was identified as the most reactive. mdpi.com For this compound, the electron-donating methyl group and the electron-withdrawing bromo and propanoate groups would collectively determine the energies of the frontier orbitals.

Table 2: Example of Frontier Molecular Orbital Data for Related Bromo-Aryl Esters Data derived from a DFT study on 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives, demonstrating the calculation of electronic properties. mdpi.com

| Compound Derivative | E-HOMO (eV) | E-LUMO (eV) | Band Gap (eV) | Chemical Hardness (eV) |

| 5a | -6.99 | -1.78 | 5.21 | 2.61 |

| 5b | -6.82 | -2.01 | 4.81 | 2.41 |

| 5c | -6.55 | -2.28 | 4.27 | 2.14 |

| 5d | -7.11 | -1.99 | 5.12 | 2.56 |

| 5e | -6.74 | -2.13 | 4.61 | 2.31 |

| 5f | -7.07 | -1.88 | 5.19 | 2.60 |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically done after a successful geometry optimization. The results serve a dual purpose: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and they allow for the assignment of vibrational modes observed in experimental spectra. nih.gov

DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), have proven to be highly effective for simulating vibrational spectra. nih.govajchem-a.com Studies on related molecules like 2-bromo-4-methyl aniline (B41778) have shown excellent agreement between the computed frequencies and those observed in experimental FTIR and FTRaman spectra after applying a suitable scaling factor. nih.gov Such an analysis for this compound would predict the characteristic stretching and bending frequencies for its key functional groups, including the C=O and C-O bands of the ester, the aromatic C-Br stretch, and the vibrations of the substituted phenyl ring.

Computational chemistry is a powerful tool for mapping out potential chemical reactions by identifying the transition state (TS)—the highest energy point along a reaction coordinate. By calculating the structure and energy of the TS, chemists can determine the activation energy, which is crucial for predicting reaction rates and understanding reaction mechanisms.

For this compound, this could involve modeling reactions such as hydrolysis of the ester group or nucleophilic substitution at the bromine-bearing carbon. Computational studies can compare different possible pathways to determine the most favorable one. For example, in the context of pericyclic reactions, FMO theory is used to predict whether a reaction is thermally or photochemically allowed based on the symmetry of the interacting orbitals. wikipedia.org

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation.

A Time-Dependent DFT (TD-DFT) study on a related brominated Schiff base investigated its electronic absorption spectra in various solvents. researchgate.net The results showed how the solvent polarity affected the electronic transitions. Similar studies on this compound could predict how its UV-Vis spectrum and reactivity might change in different media. Furthermore, computational methods can be employed to model its interaction with a catalyst, for example, in a palladium-catalyzed cross-coupling reaction at the C-Br bond, elucidating the step-by-step mechanism and the role of the catalyst. mdpi.com

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Density Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), provides a rigorous method for analyzing the electron density distribution in a molecule. conicet.gov.ar This analysis allows for the partitioning of a molecule into distinct atomic basins, enabling the calculation of properties for individual atoms within the molecule.

Key aspects of QTAIM analysis include locating bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The value of the electron density and its Laplacian at the BCP provide quantitative information about the nature of the chemical bond (e.g., covalent vs. ionic or closed-shell interactions). A study on 4-(Dimethylamino) Benzaldehyde utilized the AIM approach to analyze the stability gained from hyperconjugative interactions and charge delocalization. conicet.gov.ar A similar QTAIM analysis of this compound would offer deep insights into the C-Br bond's nature, the extent of conjugation in the aromatic ring, and the characteristics of intramolecular interactions.

Hirshfeld Surface and PIXEL Analysis for Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a valuable method for visualizing and quantifying intermolecular interactions within a crystal lattice. researchgate.net By mapping properties onto this surface, researchers can identify the nature and relative importance of different types of contacts. For aromatic esters, common interactions include H···H, C···H/H···C, O···H/H···O, and contacts involving halogens like bromine.

While a specific Hirshfeld analysis for this compound is not available in the reviewed literature, studies on analogous compounds provide a clear indication of the expected interactions. For instance, the analysis of 4-methyl-phenyl 4-bromo-benzoate, a structurally related ester, reveals the presence of weak C-H···O interactions and Br···Br contacts that link the molecules into supramolecular layers. nih.gov

A more detailed quantitative breakdown of these interactions can be inferred from other substituted phenyl esters. For example, the Hirshfeld analysis of 4-{(1E)-1-[(carbamothioylamino)imino]ethyl}phenyl propanoate showed that H···H contacts were the most significant, accounting for 42.0% of all interactions. nih.gov This is a common feature in molecules with a high proportion of hydrogen atoms. Other significant contacts for this molecule are detailed in the table below, which can be considered representative for similar structures.

Table 1: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Phenyl Propanoate Derivative. nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 42.0 |

| O···H/H···O | 26.9 |

| N···H/H···N | 12.5 |

| S···H/H···S | 8.8 |

| C···H/H···C | 6.0 |

| C···C | 1.1 |

| C···N/N···C | 0.6 |

For this compound, a similar distribution of contacts would be anticipated, with the addition of Br···H and potentially Br···Br or Br···π interactions. The presence of the bromine atom would likely lead to a significant contribution from Br···H contacts. Studies on other brominated phenyl compounds have shown Br···H/H···Br interactions contributing around 10-15% to the total Hirshfeld surface. mdpi.com

PIXEL analysis complements Hirshfeld analysis by calculating the lattice energies and partitioning them into coulombic, polarization, dispersion, and repulsion components for specific molecular pairs. This provides a quantitative measure of the energetic contributions of different intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red and yellow regions indicate a negative potential and are susceptible to electrophilic attack, while blue regions show a positive potential, indicating sites for nucleophilic attack. nih.govmdpi.com The potential increases in the order of red < orange < yellow < green < blue. nih.gov

For this compound, the MEP map would be expected to show the most negative potential localized on the oxygen atoms of the propanoate group, particularly the carbonyl oxygen. This high electron density makes these oxygen atoms the most probable sites for electrophilic attack. nih.gov Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit positive potentials, making them potential sites for nucleophilic interactions. The bromine atom, with its electronegativity, would also influence the charge distribution on the aromatic ring.

In a study of a similar phenolic compound, the most negative region of the MEP surface was found to be localized over the phenolic oxygen atoms, identifying them as the most suitable sites for electrophilic attack. nih.gov The negative molecular electrostatic potential value for the oxygen atom in that instance was reported as -0.042 a.u. nih.gov

Table 2: Predicted Reactive Sites and Corresponding Electrostatic Potential for this compound Based on General Principles.

| Molecular Region | Predicted Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Negative (Red/Yellow) | Site for Electrophilic Attack |

| Ester Oxygen (C-O-C) | Negative (Red/Yellow) | Site for Electrophilic Attack |

| Aromatic Ring | Variable, influenced by substituents | Potential for various interactions |

| Hydrogen Atoms | Positive (Blue) | Site for Nucleophilic Attack |

Studies on Non-Linear Optical (NLO) Properties and Hyperpolarizability

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as in optical signal processing and data storage. jcsp.org.pkmdpi.com The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is quantified by parameters like the first-order hyperpolarizability (β). The introduction of certain functional groups can enhance these properties.

The presence of a bromo substituent on an aromatic ring can significantly affect the NLO properties of a compound. Research has shown that chromophores containing bromo substituents can have static first molecular hyperpolarizability (β₀) values that are 1.24 to 5.75 times higher than their chloro-containing counterparts, without negatively impacting optical transparency. mq.edu.au This suggests that this compound could possess noteworthy NLO properties.

The NLO response is often associated with intramolecular charge transfer, which is facilitated by electron-donating and electron-withdrawing groups connected by a π-conjugated system. In this compound, the phenyl ring acts as the π-system, with the methyl group being a weak electron donor and the bromo and propanoate groups having electron-withdrawing characteristics.

Theoretical calculations using methods like Density Functional Theory (DFT) are employed to predict the NLO properties of molecules. Key parameters include the linear polarizability (α) and the first-order hyperpolarizability (β). While specific calculations for this compound were not found, data from related compounds provide a basis for estimation.

Table 3: Representative Calculated NLO Properties for a Derivative of N-phenylpropanamide. researchgate.net

| Property | Value | Unit |

| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu |

| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |

| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |

These values, from a compound also containing a phenylpropanamide structure, indicate the potential for significant NLO activity. researchgate.net The interplay of the bromo and methyl substituents on the phenyl ring of this compound would modulate its hyperpolarizability, making it a candidate for further investigation as an NLO material.

Synthesis and Characterization of Advanced Derivatives and Analogues of 2 Bromo 4 Methyl Phenyl Propanoate

The structural framework of (2-bromo-4-methyl-phenyl) propanoate, featuring a substituted aryl halide and an ester group, presents a versatile scaffold for the development of advanced chemical derivatives and analogues. Research into its functionalization provides insights into creating complex molecules with potential applications in various fields of chemical synthesis.

Environmental Research and Degradation Pathway Analysis

Environmental Fate Studies: Biodegradability and Persistence in Various Matrices

Direct experimental data on the biodegradability and environmental persistence of (2-Bromo-4-methyl-phenyl) propanoate is not readily found. However, the environmental fate of this compound is likely influenced by the characteristics of its brominated aromatic ring and its ester linkage.

Many man-made brominated organic compounds are known for their persistence in the environment. researchgate.net Concerns have been raised about brominated phenols, which can be formed from various industrial processes and water treatment, due to their potential for persistence, bioaccumulation, and toxicity to aquatic life. researchgate.netresearchgate.net Brominated flame retardants (BFRs) and their derivatives are frequently detected in landfill leachate, indicating their mobility and persistence. nih.gov Given its structure, this compound may share these characteristics of persistence.

The primary non-photolytic degradation pathway in aqueous environments would likely be the hydrolysis of the ester bond. This reaction would break the compound down into 2-bromo-4-methylphenol (B149215) and propanoic acid . While propanoic acid is readily biodegradable, 2-bromo-4-methylphenol would likely exhibit greater persistence and toxicity, in line with other brominated phenols. researchgate.netresearchgate.net The persistence of such compounds can lead to their accumulation in various environmental matrices, including soil, sediment, and biota. nih.gov

Interactive Data Table: Environmental Fate of Structurally Related Compound Classes

| Compound Class | Biodegradability Potential | Persistence & Bioaccumulation | Key Fate Processes |

| Brominated Phenols | Generally low; resistance increases with bromination. | Considered persistent and potentially bioaccumulative. researchgate.net | Adsorption to sediment/soil; potential for long-range transport. |

| Phthalate (B1215562) Esters | Varies with alkyl chain length; subject to aerobic and anaerobic degradation. nih.gov | Lower molecular weight esters are less persistent; higher molecular weight esters adsorb to solids and persist longer. | Hydrolysis (chemical/biological); Photodegradation; Biodegradation. nih.gov |

| Brominated Flame Retardants (BFRs) | Highly resistant to degradation. | Known for high persistence and bioaccumulation in food chains. researchgate.net | Leaching from waste products; atmospheric transport; slow degradation. nih.gov |

Assessment of Photochemical and Chemical Degradation Pathways

Specific studies detailing the degradation pathways of this compound are not available. However, based on similar structures, several degradation routes can be postulated.

Photochemical Degradation: Photodegradation is a significant environmental fate for many aromatic compounds. researchgate.net For this compound, this could occur through:

Direct Photolysis: The compound could directly absorb ultraviolet (UV) radiation from sunlight, leading to the cleavage of chemical bonds. The carbon-bromine (C-Br) bond is often susceptible to photolytic cleavage in brominated aromatic compounds, resulting in debromination. researchgate.net The ester linkage could also be a point of cleavage.

Indirect Photolysis (Photosensitization): Natural substances in water, such as humic acids, can absorb sunlight and transfer the energy to the compound, accelerating its degradation. nih.gov For similar compounds like phthalate esters, such reactions can lead to the formation of hydroxylated byproducts. nih.gov Advanced oxidation processes, such as those involving UV/TiO₂, have been shown to effectively degrade aromatic esters, typically through attacks by hydroxyl radicals on the aromatic ring. frontiersin.org

Chemical and Microbial Degradation:

Hydrolysis: As mentioned, the ester linkage is susceptible to chemical hydrolysis, which would be a primary degradation pathway in water, yielding 2-bromo-4-methylphenol and propanoic acid. The rate of this reaction would be dependent on pH and temperature.

Microbial Degradation: While likely slow, microbial action could degrade the molecule. A key step in the breakdown of halogenated organic compounds by microorganisms is dehalogenation, where enzymes cleave the carbon-halogen bond. mdpi.com Following initial hydrolysis, the resulting 2-bromo-4-methylphenol could be further degraded by specialized microbes, potentially through monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, making it susceptible to ring cleavage. mdpi.com

Interactive Data Table: Plausible Degradation Pathways and Byproducts

| Degradation Type | Pathway | Potential Byproducts |

| Photochemical | Direct UV photolysis | Debrominated esters, 4-methylphenyl propanoate, ring-cleavage products. |

| Indirect photolysis (e.g., with •OH radicals) | Hydroxylated derivatives (e.g., 2-Bromo-x-hydroxy-4-methyl-phenyl propanoate), 2-bromo-4-methylphenol. nih.govfrontiersin.org | |

| Chemical | Hydrolysis | 2-bromo-4-methylphenol, Propanoic acid. |

| Microbial | Enzymatic Dehalogenation | 4-methylphenyl propanoate, subsequent degradation products. mdpi.com |

| Ring Oxidation/Cleavage | Catechols, aliphatic acids. mdpi.com |

Waste Management and Environmentally Responsible Disposal Strategies for Chemical Byproducts

There are no disposal strategies published specifically for this compound. However, established methods for managing general brominated organic waste are applicable. All disposal methods must comply with local, regional, and national environmental regulations for hazardous waste.

High-Temperature Incineration: This is a common and effective method for the complete destruction of halogenated organic compounds. To be environmentally responsible, the incineration facility must be equipped with advanced flue gas treatment systems.

Acid Gas Scrubbing: The combustion of brominated compounds produces hydrogen bromide (HBr), a corrosive and toxic gas. nih.gov Wet or dry scrubbers are essential to neutralize and remove HBr from the exhaust stream.

Dioxin/Furan Control: There is a risk of forming highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/PBFs) during incomplete combustion. nih.gov Strict control of combustion temperature, residence time, and oxygen levels, followed by rapid cooling of flue gases and activated carbon injection, is necessary to minimize these emissions.

Bromine Recovery: In industrial settings where large streams of brominated waste are generated, specialized incinerators can be paired with recovery systems that convert the captured HBr back into elemental bromine (Br₂), creating a circular process that reduces waste and recovers a valuable raw material. chimia.ch

Landfilling: Landfilling of this compound is not an environmentally responsible strategy. Brominated compounds are known to leach from landfills, contaminating soil and groundwater and posing a long-term environmental risk. nih.gov

Chemical Recycling and Pre-treatment: For waste streams where brominated compounds are mixed with other materials, such as plastics, pre-treatment methods are being explored.

Solvent Extraction: Solvents like butanol can be used to selectively extract brominated compounds from a mixed plastic waste stream prior to mechanical or chemical recycling. mdpi.com

Pyrolysis: This process involves heating the waste in the absence of oxygen. It can break down the brominated compounds and allows for the separation of the bromine-containing fraction, potentially for later recovery, while converting the primary material (e.g., plastic) into oils or gases. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of (2-Bromo-4-methyl-phenyl) propanoate?

- Answer : The compound can be synthesized via acid-catalyzed esterification between 2-bromo-4-methylphenol and propanoic acid. Optimize reaction efficiency by using concentrated sulfuric acid (H₂SO₄) as a catalyst under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water gradient) . For structural validation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to identify ester carbonyl signals (~170 ppm in ¹³C NMR) and bromine/methyl substituents .

Q. How can hydrolysis kinetics of this compound be systematically studied under varying pH conditions?

- Answer : Conduct acid- and base-catalyzed hydrolysis experiments:

- Acidic conditions : Use 0.1–1 M HCl at 60–80°C, monitoring propanoic acid release via titration or gas chromatography-mass spectrometry (GC-MS).

- Basic conditions : Employ 0.1–1 M NaOH (saponification) and track kinetics using conductivity measurements or UV-Vis spectroscopy (e.g., ester cleavage products). Reaction rates follow second-order kinetics, with activation energy calculated via Arrhenius plots .

Q. Which spectroscopic techniques are most effective for structural elucidation of this ester?

- Answer :

- IR spectroscopy : Identify ester carbonyl stretching (~1740–1700 cm⁻¹) and C-O-C asymmetric stretching (~1250–1150 cm⁻¹).

- NMR : ¹H NMR reveals aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm). ¹³C NMR confirms the ester carbonyl (~170 ppm).

- Mass spectrometry (MS) : Look for molecular ion peaks (m/z ~242 for C₁₀H₁₁BrO₂) and fragmentation patterns (e.g., loss of Br or propanoate group) .

Advanced Research Questions

Q. How can crystallographic data inconsistencies for this compound be resolved using computational tools?

- Answer : Refine X-ray diffraction data with SHELXL (for small-molecule structures) to adjust thermal parameters and occupancy factors . Validate hydrogen bonding networks using ORTEP-3 for visualization and graph set analysis to classify motifs (e.g., R₂²(8) rings) . Compare experimental data with density functional theory (DFT)-optimized geometries (e.g., using B3LYP/6-31G* basis sets) to resolve bond-length/angle discrepancies .

Q. What role does propanoate metabolism play in microbial interactions involving this compound?

- Answer : In pathogenic co-cultures (e.g., Pseudomonas aeruginosa and Candida albicans), analyze metabolic pathways via KEGG enrichment (pau00640 pathway) . Use HPLC to quantify propionate metabolites (e.g., methylcitrate) and RNA-seq to assess upregulation of prpD (propanoate catabolism) and acsA/B (acetyl-CoA synthetase) genes . For in vitro validation, perform growth assays with ethanol/propanoate carbon sources and erdR mutant strains .

Q. How do hydrogen bonding networks influence the stability of this ester in solid-state formulations?

- Answer : Characterize crystalline samples via X-ray diffraction to identify dominant H-bond motifs (e.g., C=O···H-O or C-Br···H-C interactions) . Correlate thermal stability (via TGA/DSC) with intermolecular bond strength. For silica-based formulations, study adsorption using attenuated total reflectance (ATR)-IR to detect carbonyl interactions (~1699 cm⁻¹ redshift upon binding) .

Methodological Considerations for Data Contradictions

Q. How should researchers address conflicting reports on the compound’s reactivity in ester hydrolysis studies?

- Answer : Replicate experiments under standardized conditions (pH, temperature, solvent purity). Use control experiments to rule out side reactions (e.g., bromine displacement). Cross-validate kinetic data with multiple analytical techniques (e.g., GC-MS vs. NMR) . For computational studies, compare hydrolysis mechanisms using ab initio methods (e.g., MP2/cc-pVTZ) to identify transition-state energy barriers .

Q. What strategies mitigate batch-to-batch variability in crystallographic purity?

- Answer : Implement recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to remove impurities. Use WinGX for data integration and PLATON for symmetry checks to detect twinning or disorder . For persistent issues, employ dynamic nuclear polarization (DNP) NMR to enhance sensitivity for trace impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten